molecular formula C18H23N3O3 B2521291 ethyl 1-((1-methyl-1H-indol-3-yl)carbamoyl)piperidine-3-carboxylate CAS No. 922849-13-6

ethyl 1-((1-methyl-1H-indol-3-yl)carbamoyl)piperidine-3-carboxylate

Cat. No.: B2521291
CAS No.: 922849-13-6
M. Wt: 329.4
InChI Key: BQFAUHBTMLWRHP-UHFFFAOYSA-N
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Description

Ethyl 1-((1-methyl-1H-indol-3-yl)carbamoyl)piperidine-3-carboxylate is a complex organic compound that features an indole moiety, a piperidine ring, and an ester functional group. The indole structure is a significant component in many biologically active molecules, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-((1-methyl-1H-indol-3-yl)carbamoyl)piperidine-3-carboxylate typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form the indole ring . The piperidine ring can be introduced through a nucleophilic substitution reaction, where the indole derivative reacts with a piperidine derivative in the presence of a suitable base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-((1-methyl-1H-indol-3-yl)carbamoyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 1-((1-methyl-1H-indol-3-yl)carbamoyl)piperidine-3-carboxylate has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-((1-methyl-1H-indol-3-yl)carbamoyl)piperidine-3-carboxylate is unique due to its combination of an indole moiety, a piperidine ring, and an ester functional group. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound in scientific research .

Properties

IUPAC Name

ethyl 1-[(1-methylindol-3-yl)carbamoyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-3-24-17(22)13-7-6-10-21(11-13)18(23)19-15-12-20(2)16-9-5-4-8-14(15)16/h4-5,8-9,12-13H,3,6-7,10-11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFAUHBTMLWRHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)NC2=CN(C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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